5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide
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Overview
Description
5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzamide core, which is further linked to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The quinoline moiety can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to quinoline derivatives with different oxidation states .
Scientific Research Applications
5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxy-4-methyl-3-nitropyridine: A precursor in the synthesis of the target compound.
2-methoxy-4-methyl-3-nitropyridine: Another related compound used in synthetic routes.
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones, which share the quinoline core and exhibit similar biological activities.
Uniqueness
5-bromo-2-methoxy-3-methyl-N-(quinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-9-13(19)10-14(17(11)23-2)18(22)21-15-7-3-5-12-6-4-8-20-16(12)15/h3-10H,1-2H3,(H,21,22) |
InChI Key |
ZLLXEPFZDFTABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3)Br |
Origin of Product |
United States |
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